molecular formula C2H5ClHgO B14740348 Chloro(2-hydroxyethyl)mercury CAS No. 2090-53-1

Chloro(2-hydroxyethyl)mercury

Cat. No.: B14740348
CAS No.: 2090-53-1
M. Wt: 281.10 g/mol
InChI Key: VICZSHULGAWQBF-UHFFFAOYSA-M
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Description

Chloro(2-hydroxyethyl)mercury is an organomercury compound with the molecular formula C₂H₅ClHgO

Preparation Methods

The synthesis of Chloro(2-hydroxyethyl)mercury typically involves the reaction of mercury(II) chloride with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity this compound .

Chemical Reactions Analysis

Chloro(2-hydroxyethyl)mercury undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different mercury-containing compounds.

    Reduction: It can be reduced to elemental mercury under specific conditions.

    Substitution: It can undergo substitution reactions where the chloro or hydroxyethyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chloro(2-hydroxyethyl)mercury has been studied for its applications in various scientific fields:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: It has been investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research has explored its potential use in medical diagnostics and treatments, particularly in the context of mercury-based therapies.

    Industry: It is used in the production of certain industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Chloro(2-hydroxyethyl)mercury involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction can disrupt cellular processes and lead to toxic effects. The molecular targets and pathways involved include oxidative stress pathways and disruption of cellular redox balance .

Comparison with Similar Compounds

Chloro(2-hydroxyethyl)mercury can be compared with other organomercury compounds such as methylmercury and ethylmercury. While all these compounds contain mercury and exhibit similar toxicological properties, this compound is unique in its specific chemical structure and reactivity. Similar compounds include:

Properties

CAS No.

2090-53-1

Molecular Formula

C2H5ClHgO

Molecular Weight

281.10 g/mol

IUPAC Name

chloro(2-hydroxyethyl)mercury

InChI

InChI=1S/C2H5O.ClH.Hg/c1-2-3;;/h3H,1-2H2;1H;/q;;+1/p-1

InChI Key

VICZSHULGAWQBF-UHFFFAOYSA-M

Canonical SMILES

C(C[Hg]Cl)O

Origin of Product

United States

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